molecular formula C10H18N2O3 B15308494 Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Cat. No.: B15308494
M. Wt: 214.26 g/mol
InChI Key: DFYONRPUWAUVLW-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate typically involves the reaction of a suitable ester with an amino acid derivative. One common method involves the esterification of 3-amino-2-oxopyrrolidine with methyl 3-methylbutanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
  • Methyl (S)-2-(3-amino-2-oxopyrrolidin-1-yl)acetate hydrochloride

Uniqueness

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is unique due to its specific structural features, such as the presence of a methyl group on the butanoate moiety, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate, an organic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a methyl butanoate moiety. The presence of these functional groups significantly influences its reactivity and interactions in various chemical contexts. The structural characteristics are pivotal in determining its biological activity, including:

Property Details
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Structural Features Pyrrolidine ring, amino group, methyl butanoate

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving:

  • Enzyme inhibition : Targeting specific enzymes crucial for cancer cell survival.
  • Receptor modulation : Interacting with cell surface receptors to trigger apoptotic pathways.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects. Notably, the compound's structure allows for binding to various biological targets, enhancing its potential efficacy as a drug candidate.

Synthesis Methods

The synthesis of this compound typically involves esterification processes. Common methods include:

  • Esterification of carboxylic acid with alcohol : This method is straightforward and yields the desired ester efficiently.
  • Use of coupling reagents : Coupling agents can facilitate the formation of the ester bond under mild conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers showed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Anticancer Study : In a cell line study involving human breast cancer cells (MCF-7), the compound induced significant apoptosis at concentrations ranging from 10 to 100 µM, with a notable increase in caspase activity observed.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15-3)12-5-4-7(11)9(12)13/h6-8H,4-5,11H2,1-3H3

InChI Key

DFYONRPUWAUVLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)N1CCC(C1=O)N

Origin of Product

United States

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